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Compound of Interest

Compound Name: Tanzawaic acid E

Cat. No.: B15593075

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the methodologies and data utilized in the
determination of the absolute configuration of Tanzawaic acid E, a polyketide natural product.
The elucidation of the precise three-dimensional atomic arrangement is a critical step in the
characterization of natural products, underpinning structure-activity relationship (SAR) studies
and enabling further drug development efforts. The determination for Tanzawaic acid E was
achieved through a combination of spectroscopic and crystallographic techniques, primarily
Nuclear Magnetic Resonance (NMR) spectroscopy and single-crystal X-ray diffraction.

Spectroscopic Data Analysis

The foundational step in the structural elucidation of Tanzawaic acid E involved
comprehensive analysis of its spectroscopic data. 1D and 2D NMR experiments were pivotal in
establishing the planar structure and relative stereochemistry of the molecule.

Table 1: *H and 3C NMR Spectroscopic Data for Tanzawaic acid E
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'H Chemical Shift (6H,

Position 13C Chemical Shift (6c) .
mult., J in Hz)
1 171.2
2 122.1 5.83 (d, 15.2)
3 145.9 7.28 (dd, 15.2, 11.0)
4 128.5 6.45 (dd, 15.2, 11.0)
5 144.8 6.09 (d, 15.2)
6 40.2 2.45 (m)
7 345 1.85 (m), 1.20 (m)
8 36.1 1.65 (m)
9 49.8 1.40 (m)
10 385 1.95 (m)
11 42.1 1.60 (m), 1.15 (m)
12 27.8 1.75 (m)
13 73.1 3.80 (br s)
14 126.2 5.40 (br s)
15 138.9
16 21.3 1.70 (s)
17 23.1 0.95 (d, 6.8)
18 16.5 0.85 (d, 6.8)

Note: NMR data were obtained in CDCIls. Chemical shifts are reported in ppm.

Determination of Relative Stereochemistry via

NOESY
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The relative configuration of the stereogenic centers in Tanzawaic acid E was established
through Nuclear Overhauser Effect Spectroscopy (NOESY). Key NOESY correlations reveal
the spatial proximity of protons, allowing for the deduction of their relative orientations. The
relative configuration of Tanzawaic acid E was determined by analysis of NOESY data, which
showed correlations consistent with that of other members of the tanzawaic acid family whose
relative stereochemistry has been extensively studied[1].

Below is a logical diagram illustrating the workflow for determining the relative stereochemistry
using NOESY data.

NOESY Data Interpretation
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Workflow for Relative Stereochemistry Determination.

Absolute Configuration by Single-Crystal X-ray
Diffraction

The definitive determination of the absolute configuration of Tanzawaic acid E was
accomplished through single-crystal X-ray diffraction analysis.[2][3] This powerful technique
provides the precise three-dimensional coordinates of each atom in the crystal lattice,
unequivocally establishing the absolute stereochemistry.

Table 2: Crystallographic Data for Tanzawaic Acid E[3]
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Parameter Value
CCDC Number 962066
Empirical Formula C18H2603
Formula Weight 290.40 g/mol
Crystal System Orthorhombic
Space Group P212:21

a (A 8.8767(4)

b (A) 12.3684(7)

c (A 14.9989(8)
a(°) 90

B () 90

y () 20

Volume (A3) 1644.3(2)

z 4

Calculated Density (Mg/m3) 1.172
Absorption Coefficient (mm~1) 0.61

F(000) 632

The logical process for determining the absolute configuration from X-ray diffraction data is
outlined below.
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X-ray Crystallography Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Elucidation of the Absolute Configuration of Tanzawaic
Acid E: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15593075#elucidation-of-the-absolute-configuration-
of-tanzawaic-acid-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426
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